REACTION_CXSMILES
|
[C:1]1(=O)[NH:6][CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][NH:9][CH2:10][CH:2]12.B.C1COCC1>C1COCC1>[CH2:1]1[NH:6][CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][NH:9][CH2:10][CH:2]12 |f:1.2|
|
Name
|
|
Quantity
|
339 mg
|
Type
|
reactant
|
Smiles
|
C1(C2N(CCN1)CCNC2)=O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by slow addition MeOH at 0° C
|
Type
|
WAIT
|
Details
|
After 30 min at room temperature
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
5 mL of a 37% HCl aqueous solution diluted in 10 mL of MeOH
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue purified by SCX
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C2N(CCN1)CCNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 251 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |